High-Resolution NMR Structural Elucidation of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: A Definitive Guide
High-Resolution NMR Structural Elucidation of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine: A Definitive Guide
Executive Summary
The structural characterization of complex diaryl ethers is a critical workflow in modern drug development and materials science. 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine (CAS: 946775-32-2) presents a unique spectroscopic challenge due to its dense array of aromatic protons and competing electronic effects. This whitepaper provides a comprehensive, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of this molecule. By deconstructing the compound into its functional domains—the halogenated aniline core and the sterically hindered ortho-phenoxybiphenyl moiety—we establish a rigorous framework for spectral interpretation.
Structural Anatomy & Spectroscopic Challenges
The molecule consists of two distinct electronic domains connected by an ether oxygen bridge:
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The 3-Chloroaniline Core: A 1,2,4-trisubstituted benzene ring. The electron-donating amine (-NH 2 ) strongly shields the ortho and para positions via resonance. Conversely, the highly electronegative chlorine atom at C3 exerts a localized inductive deshielding effect, while the ether linkage at C4 provides competing resonance donation.
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The[1,1'-Biphenyl]-2-yloxy Domain: An ortho-substituted biphenyl system. The steric bulk of the adjacent phenyl ring forces the biphenyl system out of planarity, creating an anisotropic shielding cone that subtly shifts the resonances of the adjacent ether-linked protons.
To accurately assign these signals without ambiguity, we must employ a hypothesis-driven workflow that relies on multi-dimensional NMR techniques[1].
Step-by-step experimental workflow for comprehensive NMR structural elucidation.
Experimental Protocol: High-Resolution NMR Acquisition
The following protocols are designed as a self-validating system . Every experimental choice is grounded in physical causality to ensure that no structural assignment relies on a single, unverified data point.
Step 1: Sample Preparation
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Action: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- d6 (100% atom D) containing 0.03% v/v TMS.
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Causality: DMSO- d6 is selected over CDCl 3 due to its strong hydrogen-bond accepting capability. This drastically slows the chemical exchange rate of the aniline -NH 2 protons, allowing them to be observed as a distinct broad singlet rather than exchanging with residual water and broadening into the baseline. Furthermore, it disrupts intermolecular aggregation, yielding sharper aromatic signals.
Step 2: Instrument Tuning and Shimming
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Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and perform rigorous Z1-Z5 gradient shimming.
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Causality: High magnetic field homogeneity is critical to resolve the complex, overlapping multiplets (7.10–7.60 ppm) inherent to the biphenyl aromatic region.
Step 3: 1D 1 H Acquisition
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Action: Execute a standard 30° pulse sequence (zg30), utilizing a relaxation delay (D1) of 2.0 seconds and 16 scans.
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Causality: A 30° flip angle combined with a 2-second relaxation delay ensures full longitudinal relaxation (T 1 ) of the aromatic protons, yielding highly accurate integration values necessary for initial structural hypotheses [2].
Step 4: 1D 13 C Acquisition
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Action: Execute a power-gated decoupled sequence (zgpg30) with a D1 delay of 3.0–5.0 seconds and 1024 scans.
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Causality: Quaternary carbons (C1, C3, C4, C1', C2', C1'') lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in exceptionally long T 1 times. Extending the D1 delay prevents signal saturation, ensuring these critical structural nodes are visible above the noise floor.
Step 5: 2D NMR Self-Validating Acquisition
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Action: Acquire COSY, HSQC, and HMBC spectra.
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Causality: 1D data only provides initial hypotheses. These are strictly tested against 2D COSY (confirming adjacent spin systems) and HSQC (mapping protons to directly attached carbons). Finally, HMBC validates the quaternary carbons and the critical ether linkage [1].
1 H NMR Chemical Shift Analysis
The 1 H NMR spectrum is defined by the isolated spin system of the aniline ring and the contiguous spin systems of the biphenyl moiety. Empirical chemical shift predictions conform to standardized spectral matching protocols utilized by the Spectral Database for Organic Compounds (SDBS) [3].
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment |
| -NH 2 | 5.20 | br s | - | 2H | Amine protons |
| H6 | 6.48 | dd | 8.6, 2.6 | 1H | Aniline ring |
| H2 | 6.65 | d | 2.6 | 1H | Aniline ring |
| H5 | 6.85 | d | 8.6 | 1H | Aniline ring |
| H3' | 6.95 | d | 8.1 | 1H | Biphenyl Ring A |
| H5' | 7.10 | td | 8.1, 1.5 | 1H | Biphenyl Ring A |
| H4' | 7.20 | td | 8.1, 1.5 | 1H | Biphenyl Ring A |
| H4'' | 7.35 | m | - | 1H | Biphenyl Ring B |
| H6' | 7.40 | dd | 8.1, 1.5 | 1H | Biphenyl Ring A |
| H3'', H5'' | 7.45 | m | - | 2H | Biphenyl Ring B |
| H2'', H6'' | 7.55 | m | - | 2H | Biphenyl Ring B |
Mechanistic Insight: The H2 proton on the aniline ring appears as a doublet with a small meta-coupling constant ( J = 2.6 Hz) because it is isolated between the -NH 2 and -Cl groups. H5 and H6 exhibit a strong ortho-coupling ( J = 8.6 Hz), with H6 being significantly shielded (6.48 ppm) due to the strong resonance donation from the ortho-amine group.
13 C NMR Chemical Shift Analysis
The 13 C spectrum is critical for identifying the highly deshielded heteroatom-bound carbons.
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift (ppm) | Type | Assignment |
| C6 | 112.7 | CH | Aniline ring |
| C2 | 114.2 | CH | Aniline ring |
| C3' | 118.5 | CH | Biphenyl Ring A |
| C5 | 121.5 | CH | Aniline ring |
| C3 | 122.8 | C | Aniline ring (C-Cl) |
| C5' | 123.4 | CH | Biphenyl Ring A |
| C4'' | 127.6 | CH | Biphenyl Ring B |
| C3'', C5'' | 128.2 | CH | Biphenyl Ring B |
| C4' | 128.8 | CH | Biphenyl Ring A |
| C2'', C6'' | 129.5 | CH | Biphenyl Ring B |
| C6' | 131.0 | CH | Biphenyl Ring A |
| C1' | 132.5 | C | Biphenyl Ring A (C-Ph) |
| C1'' | 138.2 | C | Biphenyl Ring B (C-Ar) |
| C4 | 140.1 | C | Aniline ring (C-OAr) |
| C1 | 146.5 | C | Aniline ring (C-NH 2 ) |
| C2' | 154.2 | C | Biphenyl Ring A (C-OAr) |
Mechanistic Insight: The ipso-carbons attached to the ether oxygen (C4 and C2') are highly deshielded (140.1 ppm and 154.2 ppm, respectively) due to the strong electronegativity of the oxygen atom withdrawing electron density via the σ -bond network [2].
2D NMR Validation: The Self-Validating Network
To guarantee the scientific integrity of the assignment, Heteronuclear Multiple Bond Correlation (HMBC) is employed to bridge the isolated spin systems. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.
In this molecule, the critical structural proof is the validation of the ether linkage. While HMBC cannot easily cross the oxygen atom directly (a 4J coupling is usually too weak), the proximity of the two rings can be mapped by validating the quaternary carbons on either side of the bridge. H2 and H6 show strong 3J correlations to C4, anchoring the aniline side of the ether. Simultaneously, H3' and H4' correlate to C2', anchoring the biphenyl side.
HMBC and NOESY correlation network confirming the structural connectivity.
By strictly adhering to this self-validating methodology, researchers can ensure absolute confidence in the structural elucidation of 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine and its downstream derivatives.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]
